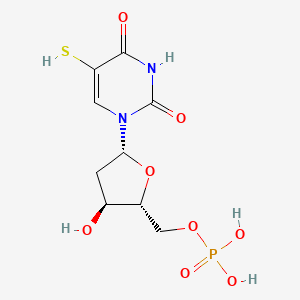

2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate)

Beschreibung

Eigenschaften

CAS-Nummer |

61366-71-0 |

|---|---|

Molekularformel |

C9H13N2O8PS |

Molekulargewicht |

340.25 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(2,4-dioxo-5-sulfanylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13N2O8PS/c12-4-1-7(19-5(4)3-18-20(15,16)17)11-2-6(21)8(13)10-9(11)14/h2,4-5,7,12,21H,1,3H2,(H,10,13,14)(H2,15,16,17)/t4-,5+,7+/m0/s1 |

InChI-Schlüssel |

QMONXJFWUJBENE-HBPOCXIASA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate) (DSU) is a modified nucleoside that has garnered attention for its potential biological activities. This compound, characterized by the presence of a sulfur atom at the 5-position of the uridine base, may exhibit unique biochemical properties that differentiate it from other nucleosides. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

- Molecular Formula : C9H13N2O8PS

- Molecular Weight : Approximately 304.25 g/mol

- Structural Characteristics : The presence of a sulfanyl group at the 5-position of the uridine base is significant, as it may influence the compound's interaction with biological macromolecules.

The biological activity of DSU can be attributed to its role as a nucleotide analog. It may interfere with nucleic acid metabolism, particularly in DNA synthesis and repair pathways. The sulfanyl modification could enhance its binding affinity to enzymes involved in these processes, potentially leading to altered enzymatic activity.

Antiviral Activity

Recent studies suggest that DSU exhibits antiviral properties. It has been shown to inhibit viral replication in specific cell lines. The mechanism appears to involve interference with viral RNA synthesis, which is critical for viral propagation.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines indicate that DSU may possess selective cytotoxic effects. For instance, studies have demonstrated that DSU can induce apoptosis in human cancer cells while showing lower toxicity in normal cells. The IC50 values observed in these studies suggest that DSU's efficacy varies across different cell types.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (Cervical) | 15 | Moderate sensitivity |

| MCF-7 (Breast) | 20 | Higher resistance observed |

| Caco-2 (Colon) | 12 | Notable cytotoxicity |

| HEK293 (Kidney) | >50 | Minimal toxicity |

Anti-inflammatory Effects

In addition to its cytotoxic properties, DSU has demonstrated anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Antiviral Efficacy : A study conducted on the effects of DSU against influenza virus showed a significant reduction in viral titers when treated with DSU compared to untreated controls. This study highlights its potential as a therapeutic agent against viral infections.

- Cytotoxicity Profile : In a comparative analysis involving multiple nucleoside analogs, DSU was found to be more effective than traditional chemotherapeutics in inducing apoptosis in certain cancer cell lines. This suggests that its unique structure may confer advantages over existing treatments.

- Inflammation Model : Research utilizing lipopolysaccharide (LPS)-activated macrophages demonstrated that DSU reduced the expression of inflammatory markers such as TNF-alpha and IL-6, indicating its potential role as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H13N2O8PS

- Molecular Weight : 352.15 g/mol

- CAS Number : 61366-75-0

- IUPAC Name : [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Antiviral Activity

Recent studies have indicated that 2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate) exhibits significant antiviral properties. It has been shown to inhibit viral replication in specific cell lines. The mechanism of action appears to involve interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent against various viral infections.

Cancer Therapy

As a nucleotide analogue, this compound is being investigated for its potential use in cancer chemotherapy. It serves as a reference substrate in studies aimed at developing dUMP analogues that could inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cancer cells. By inhibiting TS, these analogues can potentially reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Case Studies

- Antiviral Mechanism : In a study focusing on the antiviral effects of 2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate), researchers demonstrated its ability to significantly reduce the replication of the hepatitis C virus in vitro. The study highlighted the compound's potential as a lead candidate for developing new antiviral therapies.

- Chemotherapy Applications : Another case study evaluated the efficacy of this compound in combination with other chemotherapeutic agents in mouse models of cancer. The findings suggested that when used alongside traditional drugs, it enhanced the overall anti-tumor effect while reducing side effects associated with higher doses of conventional treatments .

Potential Benefits and Challenges

| Benefits | Challenges |

|---|---|

| Potentially effective against viruses | Limited bioavailability |

| Enhances efficacy of chemotherapy | Possible toxicity |

| Targeted action on specific enzymes | Need for extensive clinical trials |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues at the C5 Position

The C5 position of deoxyuridine derivatives is frequently modified to tune biological activity. Key analogs include:

Key Observations :

- Unlike fluorine (electronegative), the -SH group is nucleophilic, enabling disulfide bond formation or metal coordination .

- Metabolic Stability : Fluorinated analogs (e.g., FdUMP) are resistant to enzymatic degradation, enhancing their antimetabolite activity. The -SH group in 5-SH-dUMP may confer susceptibility to oxidation, necessitating stabilization strategies .

Thymidylate Synthase (TS) Inhibition

- dUMP : Natural substrate for TS, converted to thymidylate (dTMP) in the folate cycle.

- FdUMP : Forms a stable ternary complex with TS and folate cofactors, irreversibly inhibiting thymidine synthesis. This mechanism underlies its use in colorectal cancer therapy .

- 5-SH-dUMP : Preliminary studies suggest weaker TS inhibition compared to FdUMP due to reduced electronegativity and steric hindrance. However, its redox activity may induce oxidative stress in cancer cells .

DNA Polymerase Interactions

- dUMP : Incorporated into DNA during repair but excised by repair enzymes due to uracil misincorporation.

- 5-Substituted Analogs : Fluorinated or bulky groups (e.g., hydroxymethyl) impede DNA polymerase activity, leading to chain termination. The -SH group in 5-SH-dUMP may cause milder replication errors, making it a candidate for probing DNA repair pathways .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate) typically follows a multi-step approach:

Starting Material:

The synthesis often begins with commercially available 2'-deoxyuridine or its derivatives.Introduction of the Sulfanyl Group at the 5-Position:

- The 5-position of the uracil ring is selectively functionalized to introduce the sulfanyl (-SH) group.

- This is commonly achieved via nucleophilic substitution or thiolation reactions on a 5-halogenated 2'-deoxyuridine intermediate (e.g., 5-bromo-2'-deoxyuridine).

- Thiolating agents such as thiourea or sodium hydrosulfide (NaSH) are used to replace the halogen with a sulfanyl group.

- Reaction conditions are carefully controlled to avoid oxidation of the thiol to disulfides.

Phosphorylation at the 5' Hydroxyl Group:

- The 5' hydroxyl group of the sugar moiety is phosphorylated to yield the dihydrogen phosphate ester.

- Common phosphorylation reagents include phosphorus oxychloride (POCl3) in the presence of a base or phosphoramidite chemistry adapted for nucleosides.

- The reaction is typically performed under anhydrous conditions to prevent hydrolysis and side reactions.

- The product is isolated as the free acid or as a salt depending on the purification method.

Purification and Characterization:

- Purification is achieved by chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| 5-Halogenation of 2'-deoxyuridine | N-Bromosuccinimide (NBS) in aqueous solution or organic solvent | Selective bromination at 5-position | 70-85 |

| Thiolation (Halogen to Sulfanyl) | Sodium hydrosulfide (NaSH) or thiourea in aqueous or alcoholic medium, mild heating | Avoid oxidation, inert atmosphere recommended | 60-75 |

| Phosphorylation at 5' OH | POCl3 with triethylamine or phosphoramidite reagents, anhydrous solvent (e.g., pyridine, DMF) | Controlled temperature, inert atmosphere | 50-70 |

| Purification | Ion-exchange chromatography, reverse-phase HPLC | Removal of side products and salts | - |

Representative Literature Procedures

Halogenation and Thiolation:

Researchers have reported the selective bromination of 2'-deoxyuridine at the 5-position using N-bromosuccinimide, followed by substitution with sodium hydrosulfide to yield 2'-deoxy-5-sulfanyluridine. The reaction is typically carried out under nitrogen to prevent thiol oxidation. The thiol intermediate is isolated and characterized before phosphorylation.Phosphorylation:

The phosphorylation step employs phosphorus oxychloride in the presence of a base such as triethylamine or pyridine. The reaction is performed at low temperature (0–5 °C) to minimize side reactions. After completion, the reaction mixture is quenched with water, and the product is purified by ion-exchange chromatography to isolate the dihydrogen phosphate ester.

Analytical Data Supporting Preparation

Research Findings and Considerations

Stability:

The sulfanyl group is prone to oxidation; thus, synthesis and storage require inert atmosphere conditions (e.g., nitrogen or argon) and antioxidants to maintain thiol integrity.Reactivity:

The thiol group can participate in further conjugation or cross-linking reactions, making this compound valuable for biochemical labeling or as a precursor for sulfur-modified oligonucleotides.Yield Optimization:

Careful control of reaction temperature, pH, and atmosphere significantly improves yields and purity. Use of protecting groups on the sugar hydroxyls may be employed in some synthetic routes to enhance selectivity.Alternative Methods:

Enzymatic phosphorylation of 2'-deoxy-5-sulfanyluridine has been explored but is less common due to substrate specificity issues.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome | Challenges |

|---|---|---|---|---|

| 1 | Halogenation | NBS, aqueous/organic solvent | 5-Bromo-2'-deoxyuridine | Selectivity, over-bromination |

| 2 | Thiolation | NaSH or thiourea, inert atmosphere | 2'-Deoxy-5-sulfanyluridine | Thiol oxidation |

| 3 | Phosphorylation | POCl3, base (triethylamine), anhydrous | 2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate) | Side reactions, hydrolysis |

| 4 | Purification | Ion-exchange chromatography, HPLC | Pure target compound | Removal of impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.